![molecular formula C24H22O4 B2725804 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid CAS No. 773112-63-3](/img/structure/B2725804.png)
3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid: is an organic compound with the molecular formula C24H22O4 This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a methylprop-2-enoic acid moiety
作用機序
Target of Action
It is known that similar compounds have been used in the synthesis of dopal , a reactive metabolite of dopamine , which suggests that the compound may interact with pathways related to dopamine metabolism.
Mode of Action
Based on its structural similarity to other compounds used in the synthesis of dopal , it can be inferred that it may interact with enzymes or receptors involved in dopamine metabolism.
Biochemical Pathways
3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid may affect the biochemical pathways related to dopamine metabolism . Dopamine is an endogenous catecholamine with α and β-adrenergic activity . Alterations in dopamine metabolism can have significant downstream effects, including changes in mood, motor control, and reward-related learning.
Pharmacokinetics
The compound’s molecular weight suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Given its potential role in dopamine metabolism , it may influence neuronal signaling and related physiological processes.
生化学分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It has been suggested that this compound may have a significant impact on various types of cells and cellular processes . It may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid vary with different dosages in animal models
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid typically involves multiple steps:
Formation of the Benzyloxy Groups: The initial step involves the protection of the hydroxyl groups on the phenyl ring by converting them into benzyloxy groups. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Methylprop-2-enoic Acid Moiety: The next step involves the introduction of the methylprop-2-enoic acid group. This can be done through a Heck reaction, where the benzyloxy-substituted phenyl ring is coupled with methyl acrylate in the presence of a palladium catalyst.
Final Product Formation: The final step involves the hydrolysis of the ester group to yield the carboxylic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the methylprop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.
Reduction: The double bond can be reduced to form 3-[3,4-Bis(benzyloxy)phenyl]-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
3,4-Dibenzyloxycinnamic acid: Similar structure but lacks the methyl group on the prop-2-enoic acid moiety.
3,4-Dibenzyloxybenzoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3,4-Dibenzyloxyphenylacetic acid: Similar structure but has an acetic acid moiety instead of the prop-2-enoic acid moiety.
Uniqueness
3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid is unique due to the presence of both benzyloxy groups and the methylprop-2-enoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.
特性
IUPAC Name |
(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,26)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWHHQMKIBIPNH-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2725721.png)
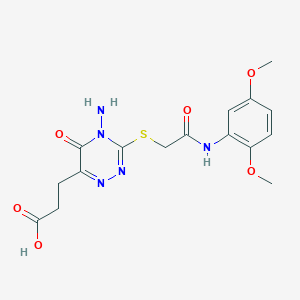
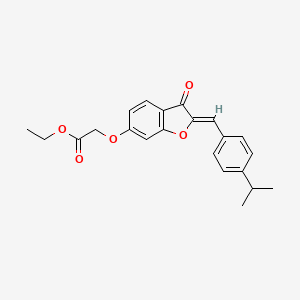
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)
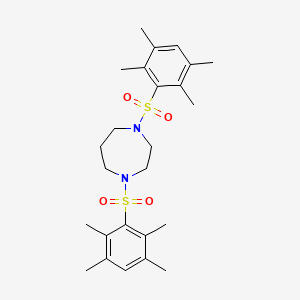

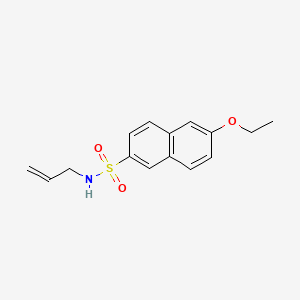
![[2,2'-Bipyridine]-3,3'-diamine](/img/structure/B2725736.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)
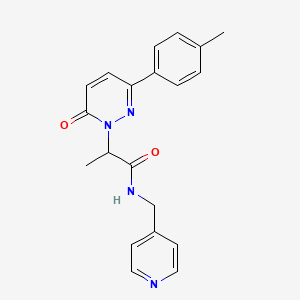
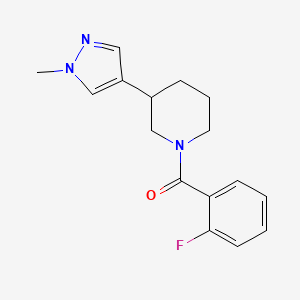

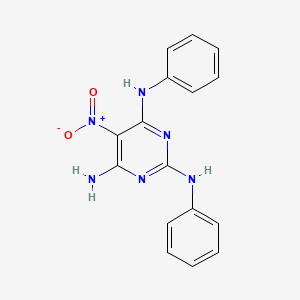
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2725744.png)
